molecular formula C11H16ClF2N5 B12221490 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12221490
M. Wt: 291.73 g/mol
InChI Key: UTBATSMADWIGCQ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group and a pyrazole ring, which are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One method includes the reaction of a diethyl ester compound with an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This intermediate is then reacted with a fluorination reagent, a Lewis acid, and methylhydrazine to form a pyrazole ring-containing diester compound. Finally, the diester compound is treated with an alkali to obtain the desired product .

Industrial Production Methods

The industrial production of this compound benefits from readily available raw materials and simple synthesis processes. The synthesis does not require strict process conditions, making it suitable for large-scale production. The total yield can reach 80% or more, with a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds .

Scientific Research Applications

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-7-10(6-18(16-7)11(12)13)14-4-9-5-15-17(3)8(9)2;/h5-6,11,14H,4H2,1-3H3;1H

InChI Key

UTBATSMADWIGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2C)C(F)F.Cl

Origin of Product

United States

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